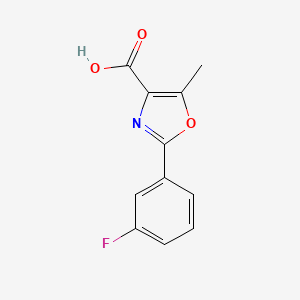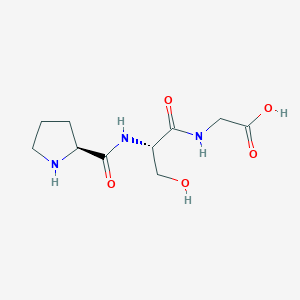![molecular formula C24H15NO5S B12897386 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 918905-46-1](/img/structure/B12897386.png)
1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . The starting material, 2-hydroxy-1,4-naphthoquinone, undergoes a series of reactions including condensation with aromatic aldehydes and aromatic amines to form the desired product .
Análisis De Reacciones Químicas
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The quinone ring in the compound is highly reactive and can easily participate in redox reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress and its effects on cellular processes. Additionally, it has applications in the field of materials science, particularly in the development of fluorescent probes and electroluminescent devices .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety in the compound can undergo redox cycling, leading to the generation of reactive oxygen species. These reactive oxygen species can induce oxidative stress, leading to cellular damage and apoptosis. The compound has also been shown to interact with enzymes involved in cellular redox regulation, further contributing to its biological effects .
Comparación Con Compuestos Similares
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as lawsone, juglone, and plumbagin. While all these compounds share the naphthoquinone core structure, they differ in their substituents and, consequently, their biological activities. For instance, lawsone and juglone are known for their antimicrobial properties, whereas plumbagin has been extensively studied for its anticancer activity . The presence of the indole and phenylsulfonyl groups in 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione imparts unique properties that distinguish it from other naphthoquinone derivatives .
Propiedades
Número CAS |
918905-46-1 |
|---|---|
Fórmula molecular |
C24H15NO5S |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H |
Clave InChI |
HAQHYWJDABMNPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


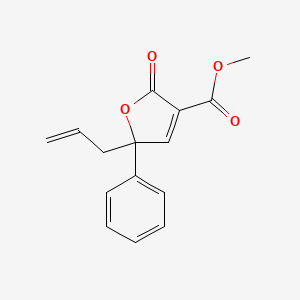
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
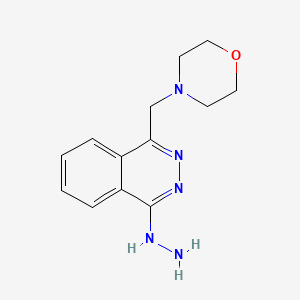
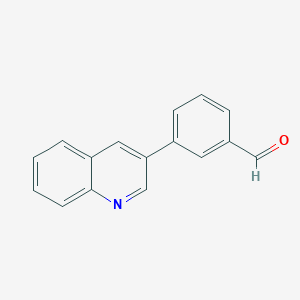
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
